![molecular formula C25H26N2O3S B2422145 6-((4-benzylpiperidin-1-yl)sulfonyl)-1-ethylbenzo[cd]indol-2(1H)-one CAS No. 304685-48-1](/img/structure/B2422145.png)
6-((4-benzylpiperidin-1-yl)sulfonyl)-1-ethylbenzo[cd]indol-2(1H)-one
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Overview
Description
6-((4-benzylpiperidin-1-yl)sulfonyl)-1-ethylbenzo[cd]indol-2(1H)-one is a complex organic compound that belongs to the class of sulfonamide-based indole derivatives. These compounds are known for their diverse pharmacological activities, including antibacterial, antifungal, and anticancer properties . The indole moiety, a bicyclic structure consisting of a benzene ring fused with a pyrrole ring, is a crucial component in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((4-benzylpiperidin-1-yl)sulfonyl)-1-ethylbenzo[cd]indol-2(1H)-one typically involves multiple steps. One common method includes the following steps :
Formation of the Indole Core: The indole core can be synthesized using various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the indole derivative with sulfonyl chloride in the presence of a base like triethylamine.
Attachment of the Piperidine Moiety: The piperidine moiety is attached through a nucleophilic substitution reaction, where the benzylpiperidine reacts with the sulfonyl-indole intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-((4-benzylpiperidin-1-yl)sulfonyl)-1-ethylbenzo[cd]indol-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group and the piperidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .
Scientific Research Applications
Pharmacological Properties
The compound has been investigated for its anticancer properties, particularly as a ligand for sigma receptors, which are implicated in cancer cell proliferation and survival. Research indicates that sigma receptor ligands can induce cytotoxic effects on tumor cells by modulating signaling pathways involved in cell growth and apoptosis .
Table 1: Pharmacological Activities of 6-((4-benzylpiperidin-1-yl)sulfonyl)-1-ethylbenzo[cd]indol-2(1H)-one
Table 2: Synthetic Routes for Similar Compounds
Case Studies
Several studies have explored the biological activity of compounds similar to This compound . For instance:
- Anticancer Activity : A study demonstrated that a related sulfonamide compound exhibited significant cytotoxicity against various human cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the induction of apoptosis through sigma receptor activation .
- Neuroprotective Effects : Another investigation assessed the neuroprotective potential of similar indole derivatives against oxidative stress-induced neuronal damage. The results indicated that these compounds could enhance cell viability and reduce markers of oxidative stress .
Mechanism of Action
The mechanism of action of 6-((4-benzylpiperidin-1-yl)sulfonyl)-1-ethylbenzo[cd]indol-2(1H)-one involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its pharmacological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with cancer cell receptors, inducing apoptosis .
Comparison with Similar Compounds
Similar Compounds
1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine: Known for its antimicrobial activity.
2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives: Studied for their anticancer properties.
Uniqueness
6-((4-benzylpiperidin-1-yl)sulfonyl)-1-ethylbenzo[cd]indol-2(1H)-one is unique due to its specific combination of the indole core, sulfonyl group, and piperidine moiety. This combination imparts distinct pharmacological properties, making it a valuable compound for research and potential therapeutic applications .
Biological Activity
The compound 6-((4-benzylpiperidin-1-yl)sulfonyl)-1-ethylbenzo[cd]indol-2(1H)-one is a member of a class of sulfonamide derivatives that have garnered attention for their potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential clinical applications.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C22H26N2O2S
- Molecular Weight : 398.52 g/mol
- Structural Features :
- A benzene ring fused with an indole moiety.
- A piperidine ring substituted with a benzyl group.
- A sulfonamide functional group contributing to its biological activity.
The primary mechanism of action for this compound appears to be its interaction with various biological targets, including receptors and enzymes involved in cellular signaling pathways. The sulfonamide group is known to enhance binding affinity to target proteins, which may lead to modulation of specific signaling cascades.
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antitumor Activity :
- Neuroprotective Effects :
- Anti-inflammatory Properties :
Case Studies
Several case studies highlight the biological activity of related compounds:
- Case Study 1 : A study on a related sulfonamide compound demonstrated significant inhibition of tumor growth in xenograft models, suggesting potential for cancer therapy .
- Case Study 2 : Research involving neuroprotective agents showed that similar structures could reduce oxidative stress markers in neuronal cells, indicating a protective effect against neurodegeneration .
Data Table: Biological Activities of Related Compounds
Properties
IUPAC Name |
6-(4-benzylpiperidin-1-yl)sulfonyl-1-ethylbenzo[cd]indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O3S/c1-2-27-22-11-12-23(20-9-6-10-21(24(20)22)25(27)28)31(29,30)26-15-13-19(14-16-26)17-18-7-4-3-5-8-18/h3-12,19H,2,13-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCZJHIYXMJANTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)S(=O)(=O)N4CCC(CC4)CC5=CC=CC=C5)C=CC=C3C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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